

# "comparative performance of hydrothermally vs. solvothermally synthesized NiS"

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A Comparative Guide to Hydrothermally and Solvothermally Synthesized Nickel Sulfide (NiS) for Electrochemical Applications

Nickel sulfide (NiS) has garnered significant attention in materials science due to its compelling electronic and catalytic properties, making it a promising candidate for various applications, including supercapacitors, batteries, and electrocatalysis. The performance of NiS is intrinsically linked to its physicochemical properties, such as morphology, crystallinity, and surface area, which are in turn dictated by the synthesis method. This guide provides a detailed comparison of two prevalent synthesis techniques: hydrothermal and solvothermal methods, offering insights into their respective protocols and the performance of the resulting NiS materials.

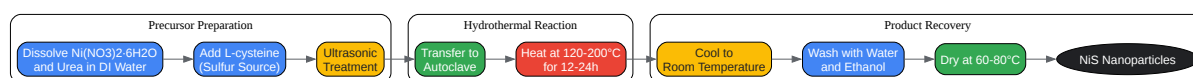
## Synthesis Methodologies: A Tale of Two Solvents

Both hydrothermal and solvothermal synthesis are popular methods for preparing NiS nanostructures. The primary distinction between them lies in the solvent used. Hydrothermal synthesis employs water as the solvent, whereas solvothermal synthesis utilizes organic solvents. This fundamental difference significantly influences the reaction environment, such as pressure and temperature, thereby affecting the nucleation and growth of NiS crystals and leading to materials with distinct characteristics.

## Experimental Protocol: Hydrothermal Synthesis of $\beta$ -NiS Nanoparticles

A typical hydrothermal procedure for synthesizing  $\beta$ -NiS nanoparticles involves the following steps[1][2]:

- **Precursor Dissolution:** Nickel(II) nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) and urea ( $\text{CO}(\text{NH}_2)_2$ ) are dissolved in deionized water with magnetic stirring. Subsequently, a sulfur source, such as L-cysteine or thiourea, is added to the solution[1][2][3].
- **Homogenization:** The mixture is subjected to ultrasonic treatment to ensure a homogeneous suspension.
- **Hydrothermal Reaction:** The suspension is transferred to a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120-200°C) for a designated period (e.g., 12-24 hours)[3][4].
- **Product Recovery:** After the autoclave cools down to room temperature, the black precipitate of NiS is collected, washed multiple times with distilled water and ethanol, and finally dried in an oven (e.g., at 60-80°C)[3][4].



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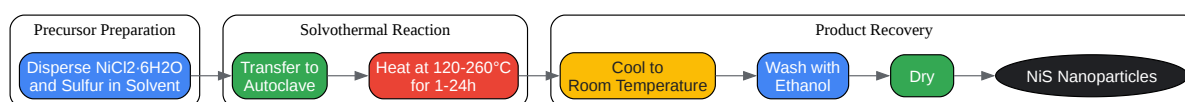
Hydrothermal synthesis workflow for NiS nanoparticles.

## Experimental Protocol: Solvothermal Synthesis of NiS Nanoparticles

The solvothermal synthesis of NiS nanoparticles follows a similar workflow, with the key difference being the use of an organic solvent[5]:

- **Precursor Dispersion:** A nickel source, such as nickel(II) chloride hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ ), and a sulfur source, like elemental sulfur, are dispersed in an organic solvent, for instance, oleylamine or ethylenediamine[5][6].

- **Solvothermal Reaction:** The mixture is transferred to a Teflon-lined autoclave and heated to a higher temperature compared to the hydrothermal method (e.g., 120-260°C) for a specific duration (e.g., 1-24 hours)[3][6]. The choice of solvent and temperature can influence the final phase of the nickel sulfide[6].
- **Product Recovery:** The resulting black precipitate is collected, washed with an appropriate solvent (e.g., ethanol), and dried.



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Solvothermal synthesis workflow for NiS nanoparticles.

## Comparative Performance in Electrochemical Applications

The choice of synthesis method has a profound impact on the electrochemical performance of NiS. Below is a summary of performance data for hydrothermally and solvothermally synthesized NiS in supercapacitor and lithium-ion battery applications.

### Supercapacitor Performance

Synthesis Method	Material	Specific Capacitance/Capacity	Current Density	Cycling Stability	Reference
Hydrothermal	$\beta$ -NiS Nanoparticles (NiS-15)	638.34 C g <sup>-1</sup>	1 A g <sup>-1</sup>	101.1% retention after 6000 cycles	[1]
Hydrothermal	$\beta$ -NiS Nanoparticles (NiS-5)	558.17 C g <sup>-1</sup>	1 A g <sup>-1</sup>	96.2% retention after 6000 cycles	[1]
Hydrothermal	NiS Nanorods on Ni mesh	1097 F g <sup>-1</sup>	2 mA cm <sup>-2</sup>	-	[7]
Hydrothermal	NiS-NiO/G-C3N4	766 F g <sup>-1</sup>	0.3 A g <sup>-1</sup>	-	[8]
Solvothermal	Graphene/Ni S <sub>2</sub> composite	478.1 F g <sup>-1</sup>	0.5 A g <sup>-1</sup>	-	[3]

Note: Direct comparison should be made with caution as experimental conditions and material compositions (e.g., composites) vary.

## Lithium-Ion Battery Performance

| Synthesis Method | Material | Reversible Capacity | Current Density | Cycle Number | Reference | | :--- | :--- | :--- | :--- | :--- | | Hydrothermal | NiS Nanospheres | 1402.3 mAh g<sup>-1</sup> | 200 mA g<sup>-1</sup> | 280 | [9][10] | | Hydrothermal | NiS Nanospheres | 814.8 mAh g<sup>-1</sup> | 0.8 A g<sup>-1</sup> | - | [9][10] |

## Physicochemical Properties and Their Impact on Performance

The differences in performance between hydrothermally and solvothermally synthesized NiS can be attributed to their distinct physicochemical properties.

- Morphology and Nanostructure: Hydrothermal synthesis often yields well-defined nanostructures like nanospheres, nanorods, and nanobelts[7][9][10][11]. Solvothermal

methods can also produce various morphologies, including urchin-like structures and nanoparticles, with the solvent playing a crucial role in morphological control[12][13][14]. The specific morphology influences the electrode-electrolyte contact area and ion diffusion pathways, thereby affecting electrochemical performance. For instance, the nanorod morphology of hydrothermally grown NiS on Ni mesh provides a large interfacial area, contributing to its superior supercapacitor performance[7].

- **Crystallinity and Phase:** Both methods can produce different crystalline phases of nickel sulfide (e.g.,  $\alpha$ -NiS,  $\beta$ -NiS, NiS<sub>2</sub>, Ni<sub>3</sub>S<sub>4</sub>) by tuning reaction parameters like temperature, time, and precursors[6][11][15]. The phase purity is critical as different phases exhibit varying electrochemical activities. For example,  $\beta$ -NiS is often targeted for supercapacitor applications[1][2].
- **Surface Area:** The specific surface area is a key factor for electrochemical energy storage. Solvothermal synthesis of NiS<sub>2</sub>/C composites has been shown to result in a high specific surface area (e.g., 107-158 m<sup>2</sup> g<sup>-1</sup>), which is beneficial for providing more active sites[16].

## Concluding Remarks

Both hydrothermal and solvothermal methods are effective for the synthesis of NiS with controlled morphologies and phases.

- Hydrothermal synthesis is generally considered a simpler and more environmentally friendly approach due to the use of water as a solvent. It has been shown to produce NiS with excellent performance in both supercapacitors and lithium-ion batteries, often exhibiting high specific capacity and good cycling stability[1][2][9][10].
- Solvothermal synthesis offers greater versatility in controlling the physicochemical properties of NiS through the choice of organic solvents and reaction conditions. This method can yield unique nanostructures and high surface area materials, which are advantageous for various catalytic and energy storage applications[3][13][16].

The selection of the synthesis method should be guided by the desired material properties and the specific requirements of the target application. For applications demanding high purity and specific crystalline phases with a green synthesis route, the hydrothermal method may be preferred. In contrast, when precise control over nanostructure and the formation of complex composites are desired, the solvothermal method provides a broader experimental window.

Further research focusing on direct, side-by-side comparisons under identical testing conditions will be invaluable for elucidating the precise advantages of each method for specific applications.

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